3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Properties
- Isatin derivatives, including compounds similar to 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one, have been synthesized and shown to possess tridentate binding sites which allow for interaction with metal atoms. These metal complexes have been demonstrated to exhibit significant in-vitro antibacterial and antifungal properties against selected fungal and bacterial species, proving more biologically active than their uncomplexed ligand counterparts (Khalid, Sumrra, & Chohan, 2020).
Galanin Receptor Binding Affinity
- Amino analogs of compounds structurally similar to this compound have been synthesized, aiming to retain high affinity for the human galanin Gal3 receptor, demonstrating potent binding affinity and improved solubility (Konkel et al., 2006).
Antimalarial and Antitubercular Properties
- Several derivatives of this compound have shown potential as antimalarial and antitubercular agents, offering promising avenues for developing treatments for these diseases (Kesten et al., 1992); (Akhaja & Raval, 2012).
Central Nervous System Depressant Activity
- Some synthesized derivatives of this compound were screened for their Central Nervous System (CNS) depressant activity and showed promising results, indicating potential applications in the treatment of CNS-related disorders (Rawat & Shukla, 2016).
Mechanism of Action
The mechanism of action of this compound is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable here as this compound is not intended for human or veterinary use.
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2O3/c24-15-8-9-16(18(25)11-15)22(32)33-29-20-17-6-1-2-7-19(17)30(21(20)31)12-13-4-3-5-14(10-13)23(26,27)28/h1-11H,12H2/b29-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAUXBKPCLEXEQ-BRPDVVIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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